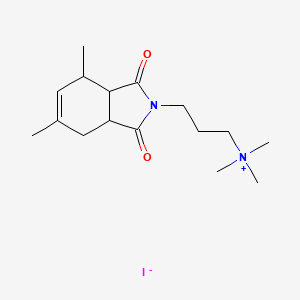![molecular formula C21H25N3O2 B5426508 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5426508.png)
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide, also known as OXA-239, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. OXA-239 is a small molecule that belongs to the class of adamantane derivatives and has been shown to have promising effects in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide is not fully understood, but it is believed to act on various cellular pathways that are involved in disease progression. This compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells, as well as reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of genes that are involved in inflammation, as well as increase the expression of genes that are involved in neuroprotection. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide is its high potency and specificity, which makes it an ideal candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also shown promise in the treatment of various types of cancer, including breast cancer and lung cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis method of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 1-aminoadamantane in the presence of a reducing agent. The resulting compound is then treated with a carboxylic acid derivative to obtain the final product. This method has been optimized to produce this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and infectious diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.
Propiedades
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-13-3-2-4-17(5-13)19-23-18(26-24-19)12-22-20(25)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16H,6-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUHZLHTJADCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5426426.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426427.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-pyrimidinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5426434.png)
![N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5426442.png)
![3-phenyl-5-{4-[(phenylsulfonyl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B5426450.png)
![3-methyl-8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5426458.png)
![4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5426462.png)
![3-methyl-2-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B5426464.png)
![1-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5426465.png)
![4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5426474.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426479.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426481.png)
![N-methyl-3-(tetrahydro-2-furanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-propanamine dihydrochloride](/img/structure/B5426495.png)